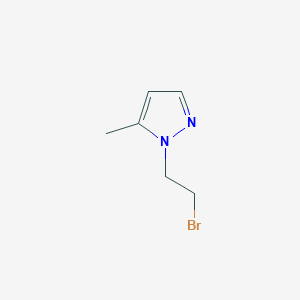
1-(2-bromoethyl)-5-methyl-1H-pyrazole
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Pyridyl–Pyrazole-3-One Derivatives : A study synthesized novel pyridyl–pyrazole-3-one derivatives and analyzed their crystal structure. These compounds, including variants of pyrazole, showed potential in cytotoxicity screening against various tumor cell lines, indicating their use in antitumor applications (Huang et al., 2017).
Investigation of Proton Transfer in Pyrazole Derivatives : Research on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, including bromo-substituted pyrazoles, revealed three types of photoreactions, providing insights into their potential use in photochemical applications (Vetokhina et al., 2012).
Electro-catalyzed Synthesis of Pyrazole Derivatives : A method was developed for synthesizing dihydropyrano[2,3-c]pyrazole derivatives using pyrazol-5(4H)-ones. This electro-catalyzed approach signifies the versatility of pyrazole derivatives in green chemistry (Vafajoo et al., 2015).
Antimicrobial and Antitumor Applications
Antimicrobial Activity of Phenylpyrazole Derivatives : Research on N-phenylpyrazole derivatives, including bromoacetyl pyrazole, demonstrated significant antimicrobial properties, particularly against pathogenic yeasts and molds. This indicates potential applications in developing new therapeutic agents (Farag et al., 2008).
Antibacterial Activity Against NDM-1-Positive Bacteria : A study on pyrazole amide derivatives, including bromo-substituted compounds, explored their effectiveness against NDM-1-positive bacteria. The findings are significant for developing new antibacterial agents (Ahmad et al., 2021).
Antiproliferative Agents in Cancer Treatment : The synthesis of bis(het)aryl pyrazole derivatives, including bromophenyl pyrazoles, and their screening in various cancer cell lines revealed their potential as antiproliferative agents, particularly against breast cancer and leukemia (Ananda et al., 2017).
Material Science and Corrosion Inhibition
- Corrosion Inhibition for Steel : Pyrazole derivatives were evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating their potential in material science and industrial applications (Herrag et al., 2007).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The compound could interact with its targets through various mechanisms, such as binding to a specific site on the protein or enzyme, leading to a change in the target’s function. The bromine atom in “1-(2-bromoethyl)-5-methyl-1H-pyrazole” could potentially be involved in electrophilic aromatic substitution reactions .
Propiedades
IUPAC Name |
1-(2-bromoethyl)-5-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHHPLBQKWBUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-5-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



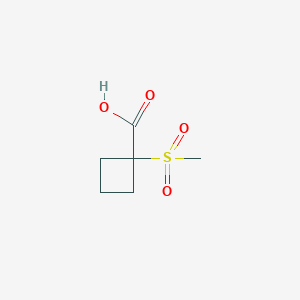

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)
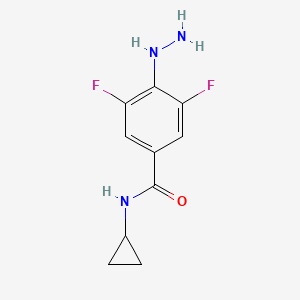
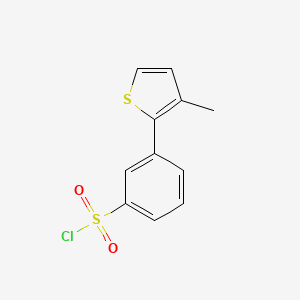
![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)
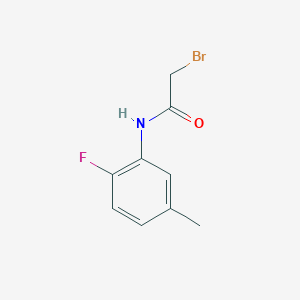
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)

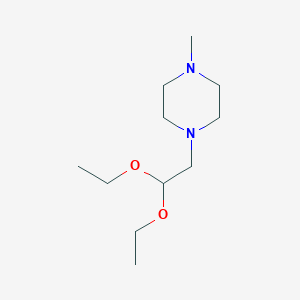
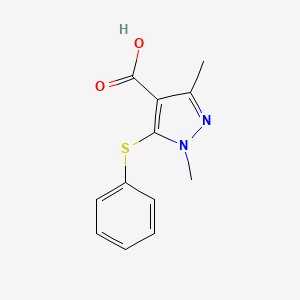

![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)